3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol

Description

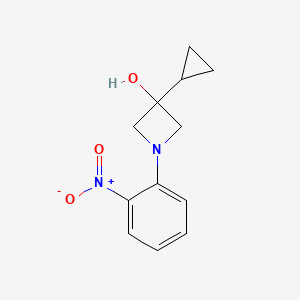

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at position 3, a cyclopropyl group at the same carbon, and a 2-nitrophenyl moiety attached to the nitrogen atom. The azetidine core introduces significant ring strain, which may influence its reactivity and conformational stability.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol |

InChI |

InChI=1S/C12H14N2O3/c15-12(9-5-6-9)7-13(8-12)10-3-1-2-4-11(10)14(16)17/h1-4,9,15H,5-8H2 |

InChI Key |

MFNJTIYXBMTDAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CN(C2)C3=CC=CC=C3[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol typically involves the following steps:

Formation of the Azetidin-3-ol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl precursors in substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Halogenation or alkylation at the cyclopropyl or phenyl ring.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Using halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol with structurally or functionally related compounds, focusing on core structures, substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Structural Analysis

- Core Ring Size and Strain: The 4-membered azetidine ring in the target compound introduces greater ring strain compared to 5-membered analogs like oxazolidinones (NPAOZ) or pyrazoles. This strain may enhance reactivity but reduce thermodynamic stability .

- Substituent Effects: The 2-nitrophenyl group (ortho-substituted) in the target compound and NPAOZ contrasts with the meta-substituted nitrophenyl in thiazolidinone derivatives . Ortho substitution may sterically hinder rotation, affecting molecular conformation. The cyclopropyl group, present in both the target compound and cyproconazole, contributes to lipophilicity and may influence membrane permeability in bioactive compounds .

Physicochemical Properties

- This property could improve solubility in polar solvents .

Biological Activity

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring structure is significant for its biological activity, as it can interact with various biological targets.

Anticancer Activity

Research has indicated that compounds with azetidine structures exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In a study evaluating a series of azetidine derivatives, IC50 values were determined, demonstrating that certain derivatives could inhibit cell growth effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

These findings suggest that modifications on the azetidine ring can enhance biological activity, particularly in cancer treatment .

The mechanism by which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can activate apoptotic pathways, such as the cleavage of PARP and activation of caspase-3 in tumor cells .

Case Studies

Case Study 1: Antitumor Efficacy

In an experimental model using SCID mice, compounds structurally related to this compound were administered at varying doses. The maximum tolerated doses (MTD) were established, and subsequent evaluations indicated significant tumor reduction correlated with increased apoptosis markers in tumor tissues .

Case Study 2: Cytotoxicity Profiling

A comprehensive evaluation of various azetidine derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against human cancer cell lines. The presence of a nitro group was crucial for activity, promoting radical formation that leads to oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives is often influenced by their structural features:

- Electron-Withdrawing Groups: Compounds with nitro or halogen substituents tend to show greater potency.

- Ring Substituents: Variations in the cyclopropyl group can affect binding affinity and selectivity for biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.